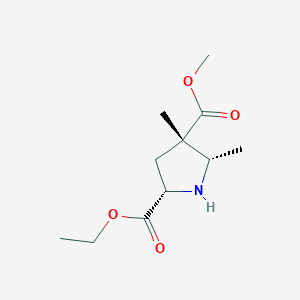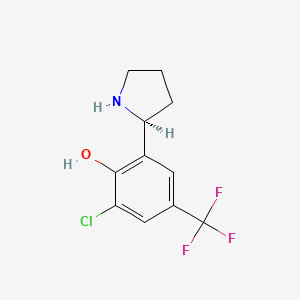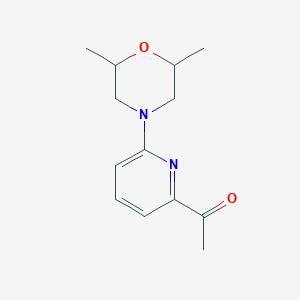
1-((((6-Methoxypyridin-3-yl)methyl)amino)methyl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((((6-Methoxypyridin-3-yl)methyl)amino)methyl)cyclopentan-1-ol is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. This compound features a cyclopentanol core with a methoxypyridinylmethylamino substituent, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((((6-Methoxypyridin-3-yl)methyl)amino)methyl)cyclopentan-1-ol typically involves a multi-step process. One common method includes the following steps:
Formation of the Methoxypyridinylmethylamine Intermediate: This step involves the reaction of 6-methoxypyridine with formaldehyde and a suitable amine to form the methoxypyridinylmethylamine intermediate.
Cyclopentanone Reaction: The intermediate is then reacted with cyclopentanone under reductive amination conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-((((6-Methoxypyridin-3-yl)methyl)amino)methyl)cyclopentan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The methoxypyridinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted methoxypyridinyl derivatives.
Scientific Research Applications
1-((((6-Methoxypyridin-3-yl)methyl)amino)methyl)cyclopentan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-((((6-Methoxypyridin-3-yl)methyl)amino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with key enzymes involved in inflammatory and microbial processes.
Comparison with Similar Compounds
Similar Compounds
- 1-{[(6-methoxypyridin-3-yl)amino]methyl}naphthalen-2-ol
- (6-methoxypyridin-3-yl)methylamine hydrochloride
Uniqueness
1-((((6-Methoxypyridin-3-yl)methyl)amino)methyl)cyclopentan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability, reactivity, and potential therapeutic benefits.
Properties
Molecular Formula |
C13H20N2O2 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1-[[(6-methoxypyridin-3-yl)methylamino]methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C13H20N2O2/c1-17-12-5-4-11(9-15-12)8-14-10-13(16)6-2-3-7-13/h4-5,9,14,16H,2-3,6-8,10H2,1H3 |
InChI Key |
XBMNORBTLNMDDO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)CNCC2(CCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



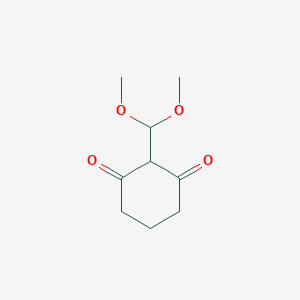
![7-Methoxy-2',3',5',6'-tetrahydrospiro[chromane-2,4'-pyran]-4-one](/img/structure/B13338137.png)
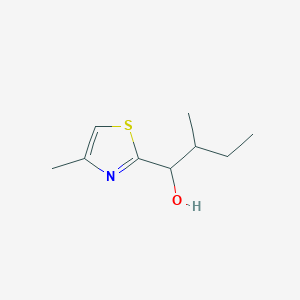
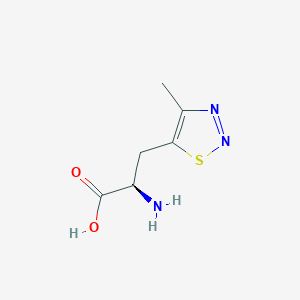

![6-Methyl-2-neopentyl-1H-benzo[d]imidazole](/img/structure/B13338151.png)
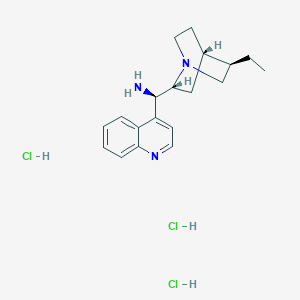
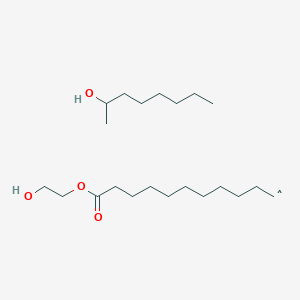
![3,3'-Bis(methylthio)-[1,1'-biphenyl]-4,4'-diol](/img/structure/B13338177.png)
